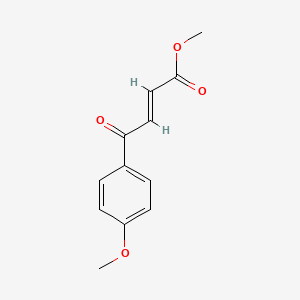
2-(2-azidoethyl)-6-methylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Azidoethyl)-6-methylpyridine is an organic compound that belongs to the class of azides. Azides are known for their high reactivity and are often used in various chemical synthesis processes. This compound features a pyridine ring substituted with a methyl group at the 6-position and an azidoethyl group at the 2-position. The presence of the azido group makes it a valuable intermediate in organic synthesis, particularly in the field of click chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-azidoethyl)-6-methylpyridine typically involves the nucleophilic substitution of a halogenated precursor with sodium azide. One common method starts with 2-(2-bromoethyl)-6-methylpyridine, which reacts with sodium azide in a polar aprotic solvent such as dimethylformamide at elevated temperatures to yield the desired azide compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-Azidoethyl)-6-methylpyridine undergoes various types of chemical reactions, including:
Click Reactions: The azido group readily participates in copper-catalyzed azide-alkyne cycloaddition reactions, forming 1,2,3-triazoles.
Substitution: The azido group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Copper(I) Catalysts: Used in click reactions to facilitate the formation of triazoles.
Reducing Agents: Lithium aluminum hydride or hydrogen gas with a palladium catalyst for reduction reactions.
Solvents: Polar aprotic solvents like dimethylformamide or acetonitrile are commonly used.
Major Products Formed
1,2,3-Triazoles: Formed through click reactions.
Amines: Formed through reduction of the azido group.
Scientific Research Applications
2-(2-Azidoethyl)-6-methylpyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in click chemistry.
Biology: Employed in the modification of biomolecules for labeling and imaging studies.
Industry: Utilized in the production of polymers and materials with specific functional properties.
Mechanism of Action
The primary mechanism of action for 2-(2-azidoethyl)-6-methylpyridine involves its participation in click chemistry reactions. The azido group reacts with alkynes in the presence of a copper(I) catalyst to form 1,2,3-triazoles. This reaction is highly efficient and selective, making it a valuable tool for bioconjugation and material science applications .
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Azidoethyl)-pyrazole
- 1-(2-Azidoethyl)-imidazole
- 1-(2-Azidoethyl)-1,2,3-triazole
- 1-(2-Azidoethyl)-1,2,4-triazole
- 1-(2-Azidoethyl)-tetrazole
Uniqueness
2-(2-Azidoethyl)-6-methylpyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct reactivity and properties compared to other azidoethyl-substituted heterocycles. Its structure allows for versatile applications in various fields, particularly in the synthesis of functional materials and bioconjugates.
Properties
CAS No. |
1936583-06-0 |
|---|---|
Molecular Formula |
C8H10N4 |
Molecular Weight |
162.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



